molecular formula C18H14Cl2N2O3 B2371436 (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide CAS No. 313985-63-6

(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Cat. No. B2371436
CAS RN: 313985-63-6
M. Wt: 377.22
InChI Key: MCDGTYMHYNOVPY-PYCFMQQDSA-N
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Description

The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It has an imino group attached to the 2-position, a dichlorophenyl group attached to the nitrogen of the imino group, and an ethoxy group attached to the 8-position .


Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of conjugated systems, which can have interesting optical and electronic properties. The dichlorophenyl group is likely to be electron-withdrawing, which could influence these properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dichlorophenyl group might make the compound more hydrophobic, while the ethoxy group could potentially increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Future Directions

Future research could involve studying the properties and potential applications of this compound in more detail. This could include investigating its optical and electronic properties, testing its reactivity, and exploring potential uses in fields like materials science or medicinal chemistry .

properties

IUPAC Name

2-(2,4-dichlorophenyl)imino-8-ethoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-24-15-5-3-4-10-8-12(17(21)23)18(25-16(10)15)22-14-7-6-11(19)9-13(14)20/h3-9H,2H2,1H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDGTYMHYNOVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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